1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline is a nitrogen-based heterocyclic aromatic compound . It’s an essential motif in several pharmacologically active heterocyclic compounds due to its various applications in medicinal and industrial chemistry .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes . Other methods include the Friedländer synthesis, which involves condensation of aniline with glycerol , and the Skraup’s synthesis, which involves a sequence of reactions starting with the Michael addition of the aniline nitrogen to propenal .Molecular Structure Analysis
Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds are present .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis
Quinoline is a colorless liquid chemical . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Scientific Research Applications
Structural and Optical Properties
Research on 4H-pyrano[3,2-c]quinoline derivatives, which share structural similarities with the queried compound, demonstrates their significance in understanding the material's structural and optical properties. Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of thin films made from these derivatives. Their findings reveal that the compounds exhibit polycrystalline structures in powder form, which transform into nanocrystalline dispersed in an amorphous matrix upon thermal deposition. Optical properties, including absorption parameters and electron transition types, were determined, highlighting the materials' potential in photovoltaic applications and optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Organic Light-Emitting Diodes (OLEDs)
Pyrazoloquinoline derivatives have also been studied for their use in OLEDs. A study by Y. T. and others (2001) focused on 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, demonstrating their utility as emitting materials in OLEDs. The research indicated a dependency of electroluminescence, turn-on voltage, and external quantum efficiency on the substitution, which can influence the design and efficiency of light-emitting devices (Y. T. and et al., 2001).
Photovoltaic Applications
Further supporting the potential of pyrazoloquinoline derivatives in photovoltaic applications, Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of certain derivatives and their application in organic–inorganic photodiode fabrication. The study showed that these compounds exhibit significant photovoltaic properties, making them suitable for use in photodiodes, with improved device parameters observed in derivatives with chlorophenyl substitution groups (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescence Quenching and Molecular Logic Gates
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been explored, revealing their efficiency as organic fluorescent materials suitable for light-emitting devices. The study by Linping Mu et al. (2010) shows that these compounds exhibit stable fluorescence in various conditions, with efficient quenching processes in the presence of protic acid. This property is crucial for applications in molecular logic gates and sensing technologies (Mu et al., 2010).
Mechanism of Action
Target of Action
It is known that quinolines and quinolones, which share a similar structure with the compound , have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This could potentially be a mode of action for the compound , given its structural similarity to quinolines and quinolones.
Biochemical Pathways
Quinolines and quinolones are known to affect various biological reactions that range from oxidative deaminations to free-radical redox reactions .
Pharmacokinetics
Quinolones and fluoroquinolones are known for their broad-spectrum activity and excellent tissue penetration , which could potentially apply to this compound.
Result of Action
Quinolines and quinolones are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This could potentially be relevant to the compound , given its structural similarity to quinolines and quinolones.
Safety and Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Properties
IUPAC Name |
1-(2-ethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-2-15-8-6-7-11-21(15)29-24-18-12-17(25)13-20(26)23(18)27-14-19(24)22(28-29)16-9-4-3-5-10-16/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHZGUQZWQGPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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